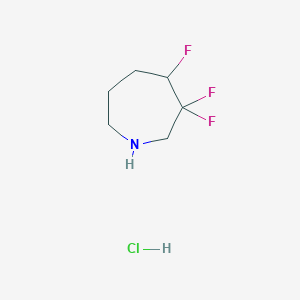
3,3,4-Trifluoroazepane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4-Trifluoroazepane hydrochloride is a chemical compound with the molecular formula C6H11ClF3N . It has an average mass of 189.606 Da and a monoisotopic mass of 189.053207 Da . It is commonly used in biochemical research and analysis .
Molecular Structure Analysis
The molecular structure of 3,3,4-Trifluoroazepane hydrochloride consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 1 nitrogen atom . The exact structure would require more detailed information or a structural diagram, which is not available in the search results.Physical And Chemical Properties Analysis
3,3,4-Trifluoroazepane hydrochloride is a white to yellow solid . It has a molecular weight of 189.61 . More detailed physical and chemical properties like melting point, boiling point, and density were not found in the search results .Applications De Recherche Scientifique
Synthetic Applications in Organic and Medicinal Chemistry
- Trifluorodiazoethane as a Reagent : Trifluorodiazoethane, generated from trifluoroethylamine hydrochloride (a related compound to 3,3,4-trifluoroazepane hydrochloride), has been used as a fluoroalkylating agent in organic synthesis. Its utility in introducing trifluoromethyl groups into organic molecules has significant implications in both organic and medicinal chemistry, offering routes for the synthesis of heteroatom-substituted gem-difluoroalkenes and trifluoromethylcyclopropanation reactions (Zhang et al., 2019).
Fluorination in Pharmaceutical and Agrochemical Compounds
- The Role of Trifluoromethyl Group : The trifluoromethyl group, which can be derived from compounds related to 3,3,4-trifluoroazepane hydrochloride, plays a significant role in pharmaceutical and agrochemical compound design. It acts as an electron density attractor within molecular frameworks and influences small molecule-protein docking interactions. This group's installation into aromatic substrates, including heterocycles, has been facilitated by palladium-catalyzed trifluoromethylation, enhancing the properties and applicability of these molecules (Cho et al., 2010).
Corrosion Inhibition
- Triazole Derivatives for Steel Protection : 4H-triazole derivatives, which share structural similarities with 3,3,4-trifluoroazepane hydrochloride, have been studied for their effectiveness in protecting mild steel from corrosion in acidic solutions. Their inhibitive efficiency has been evaluated using various techniques, indicating significant potential in industrial applications (Bentiss et al., 2007).
Lewis Base-Catalyzed Cycloadditions
- Synthesis of Trifluoromethylpyrazoles : Trifluoromethylpyrazoles, synthesized through Lewis base-catalyzed cycloaddition reactions, have considerable interest in the agrochemical and pharmaceutical industries. The synthesis involves reactive intermediates derived from trifluorodiazoethane, related to 3,3,4-trifluoroazepane hydrochloride, allowing for the assembly of complex molecular scaffolds (Lv et al., 2019).
Optical and Dielectric Properties of Polyimide Films
- Influence of Trifluoromethyl Group : Research into fluorinated polyimides, incorporating trifluoromethyl groups similar to those derived from 3,3,4-trifluoroazepane hydrochloride, has shown their significant impact on the optical and dielectric properties of thin films. These findings have implications for the development of materials with specific electronic and optical characteristics (Jang et al., 2007).
Ionic Liquids Based on Azepane
- Synthesis of Azepanium Ionic Liquids : The synthesis of azepanium ionic liquids, derived from azepane (a compound structurally related to 3,3,4-trifluoroazepane hydrochloride), has shown potential in creating environmentally friendly alternatives to volatile organic compounds in electrolytes. These ionic liquids exhibit wide electrochemical windows, making them promising candidates for various applications (Belhocine et al., 2011).
Antiproliferative Evaluation in Cancer Research
- Synthesis of Fluorine-Containing Compounds : Fluorine- and trifluoromethane-containing compounds, similar to derivatives of 3,3,4-trifluoroazepane hydrochloride, have shown effectiveness in inhibiting the growth of cancer cells. This demonstrates the potential of these compounds in the development of new therapeutic agents (Wang et al., 2011).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,3,4-trifluoroazepane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-5-2-1-3-10-4-6(5,8)9;/h5,10H,1-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECVQVKKKAYPKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CNC1)(F)F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,4-Trifluoroazepane hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

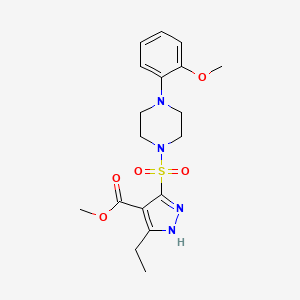

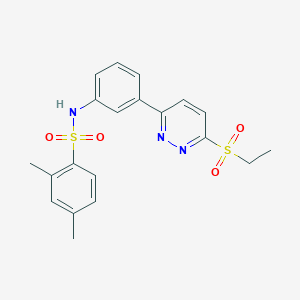
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2400568.png)
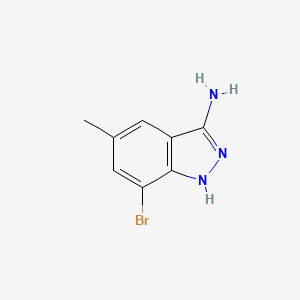

![(3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate](/img/no-structure.png)

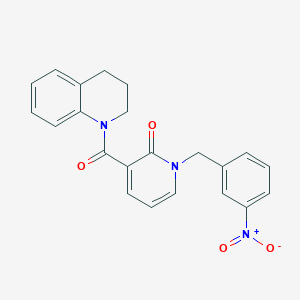
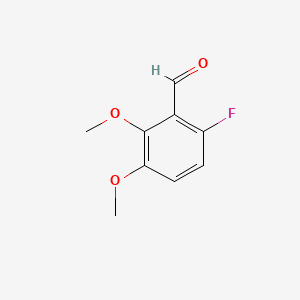
![2-[(3-chloro-2-methylphenyl)amino]-N-(2-cyclohex-1-en-1-ylethyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2400585.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2400586.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2400588.png)